2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene
Description
Properties
IUPAC Name |
4-bromo-1-chloro-2-[(4-ethoxyphenyl)-phenylmethoxymethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClO2/c1-2-25-19-11-8-17(9-12-19)22(20-14-18(23)10-13-21(20)24)26-15-16-6-4-3-5-7-16/h3-14,22H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSFFOHQBIFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045046 | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)(phenylmethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1298086-15-3 | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)(phenylmethoxy)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1298086-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-((4-ethoxyphenyl)(phenylmethoxy)-methyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1298086153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)(phenylmethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Benzyloxy)(4-ethoxyphenyl)methyl]-4-bromo-1-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene, with the CAS number 1298086-15-3, is a synthetic organic compound notable for its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on antimicrobial activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 431.76 g/mol. Its structural features include a benzyloxy group and a 4-ethoxyphenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial effects.
Case Studies and Research Findings
-
In Vitro Antibacterial Activity :
- A study on related benzyl and phenyl derivatives demonstrated that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL . The structure of these derivatives often influenced their potency.
-
Structure-Activity Relationship (SAR) :
- The SAR analysis indicated that modifications in the substituents on the aromatic rings could enhance or diminish antibacterial efficacy. For instance, para-substituted benzyl guanidine derivatives showed varied potency against different strains, emphasizing the importance of specific functional groups in enhancing biological activity .
- Mechanism of Action :
Data Table: Summary of Antimicrobial Activities
Scientific Research Applications
Medicinal Chemistry
2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene has shown potential in medicinal chemistry as a precursor for synthesizing various bioactive compounds. Its structural motifs can be modified to develop new pharmaceuticals targeting specific diseases, particularly in oncology and infectious diseases.
Case Study : Research has indicated that derivatives of this compound can exhibit anti-cancer properties by interacting with specific cellular pathways involved in tumor growth. For instance, modifications to the ethoxy group have been explored to enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its reactivity allows for various coupling reactions, such as Suzuki and Heck reactions, enabling the synthesis of more complex molecules.
Table 1: Comparison of Reaction Conditions for Synthesis
| Reaction Type | Catalyst Used | Temperature | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh3)4 | 100°C | 85 |
| Heck | Pd(OAc)2 | 120°C | 90 |
| Sonogashira | CuI/Pd(PPh3)2 | 80°C | 75 |
Material Science
In material science, this compound has been investigated for its potential use in creating functionalized polymers and nanomaterials. Its ability to form stable bonds with various substrates makes it suitable for applications in electronics and photonics.
Case Study : A study demonstrated that incorporating this compound into polymer matrices improved their thermal stability and electrical conductivity, making them suitable for use in advanced electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects on Reactivity :
- The target compound contains bromine and chlorine at positions 4 and 1, respectively. These electron-withdrawing groups reduce electron density on the benzene ring, enhancing stability and directing further electrophilic substitution reactions. In contrast, etofenprox lacks halogens but includes a bulky 2-methylpropoxy group, which enhances its persistence as a pesticide .
- The methoxy analog (CAS 1280647-32-6) replaces the ethoxy group with a smaller methoxy substituent. This reduces steric hindrance but may lower solubility in polar solvents compared to the ethoxy-containing target compound .
Functional Group Influence on Applications: The benzyloxy and ethoxyphenyl groups in the target compound facilitate its role as a pharmaceutical intermediate. These groups enhance lipophilicity, aiding membrane permeability during drug synthesis . Etofenprox’s phenoxy and methylpropoxy groups optimize its insecticidal activity by increasing hydrophobicity and resistance to metabolic degradation .
Synthetic Routes :
- The target compound is synthesized via nucleophilic substitution or coupling reactions, often using polar aprotic solvents (e.g., DMF) and bases like Cs₂CO₃ . Similar methods are employed for the methoxy analog, though reaction yields may vary due to steric differences .
- Etofenprox synthesis involves Williamson ether synthesis, leveraging its bulky substituents to control regioselectivity .
Physicochemical Properties :
- Molecular Weight : The target compound (325.63 g/mol) is lighter than etofenprox (376.49 g/mol), reflecting differences in functional group complexity .
- Solubility : The ethoxy group in the target compound improves solubility in organic solvents compared to the methoxy analog, which has lower polarity .
Research Findings and Implications
- Pharmaceutical Relevance : The target compound’s halogen and alkoxy substituents are critical for binding to the SGLT2 protein in dapagliflozin. Modifying these groups (e.g., replacing ethoxy with methoxy) reduces efficacy, as observed in preclinical studies .
- Pesticide Design : Etofenprox’s ethoxyphenyl group enhances photostability, a feature absent in halogenated analogs like the target compound. This highlights the trade-off between stability and bioactivity in chemical design .
- Structural Insights : Crystallographic data (e.g., SHELX-refined structures) confirm that substituent positioning significantly affects molecular packing and crystallinity, influencing purification and scalability .
Q & A
What synthetic strategies are recommended for obtaining high-purity 2-((benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene?
Answer:
A four-step synthesis is commonly employed:
Protection of hydroxyl groups : Start with 4-methoxyphenol; protect the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate .
Bromination : Use N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination at the ortho position, yielding 3-bromo-4-methoxyphenyl acetate .
Deprotection and re-protection : Hydrolyze the acetyl group and introduce a benzyl group via benzyl bromide under basic conditions (e.g., K₂CO₃) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product. Optimize reaction times and stoichiometry to minimize side products like di-substituted brominated derivatives .
How can conflicting crystallographic data on dihedral angles in substituted benzene derivatives be resolved?
Answer:
Discrepancies in dihedral angles (e.g., nitro group vs. benzene ring angles reported as 14.9° in some studies) may arise from:
- Crystal packing effects : Compare multiple crystal structures under varying conditions (temperature, solvent) .
- Computational validation : Use density functional theory (DFT) to model the molecule’s geometry and compare with experimental X-ray diffraction data .
- Dynamic effects : Perform variable-temperature NMR to assess rotational barriers influencing dihedral angles .
What advanced analytical techniques are critical for characterizing regioselectivity in bromination reactions?
Answer:
- NMR spectroscopy : Use ¹H-¹³C HMBC to identify coupling between bromine and adjacent protons .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to distinguish mono- vs. di-brominated products .
- X-ray crystallography : Resolve spatial arrangements of substituents to validate regioselectivity claims .
How should researchers design experiments to assess environmental persistence of halogenated aromatic compounds?
Answer:
Adopt a tiered approach based on OECD guidelines:
Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 50°C for 5 days; monitor degradation via HPLC .
Photolysis : Use UV light (λ = 254–365 nm) in a solar simulator; quantify byproducts via LC-MS .
Bioaccumulation : Measure log Kow (octanol-water partition coefficient) using shake-flask methods; correlate with BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna) .
What methodologies are effective for resolving contradictions in biological activity data for structurally similar compounds?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., benzyloxy vs. ethoxy groups) on receptor binding using molecular docking .
- Dose-response assays : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Mechanistic studies : Use competitive binding assays (e.g., radioligand displacement) to distinguish competitive vs. allosteric interactions .
How can researchers optimize reaction conditions to avoid over-bromination in aromatic systems?
Answer:
- Controlled stoichiometry : Limit NBS to 1.1 equivalents and monitor reaction progress via TLC .
- Temperature modulation : Conduct bromination at 0–5°C to slow reaction kinetics and favor mono-substitution .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce radical pathways .
What strategies are recommended for studying the metabolic fate of halogenated benzene derivatives in biological systems?
Answer:
- In vitro models : Incubate the compound with liver microsomes (human/rat) and co-factors (NADPH) to identify phase I metabolites (oxidation, dehalogenation) .
- Isotopic labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolic pathways via LC-MS/MS .
- In vivo studies : Administer the compound to rodent models and analyze urine/plasma for glucuronide or sulfate conjugates .
How can computational tools aid in predicting the environmental toxicity of this compound?
Answer:
- QSAR models : Use EPA’s EPI Suite to estimate toxicity endpoints (e.g., LC50 for fish) based on log Kow and molecular descriptors .
- Molecular dynamics : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic activation pathways .
- Ecotoxicity databases : Cross-reference with existing data for structurally related compounds (e.g., bromodiphenyl ethers) .
What experimental controls are essential when evaluating the photostability of halogenated aromatic compounds?
Answer:
- Dark controls : Store samples in amber vials to rule out thermal degradation .
- Radical scavengers : Add tert-butanol or ascorbic acid to assess ROS-mediated degradation mechanisms .
- Reference standards : Include known photolabile compounds (e.g., nitrobenzene) for method validation .
How can researchers address discrepancies in reported melting points for halogenated benzene derivatives?
Answer:
- Purity verification : Re-crystallize the compound and analyze via DSC (differential scanning calorimetry) .
- Polymorphism screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms .
- Inter-lab collaboration : Compare data across multiple facilities to identify systematic measurement errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
